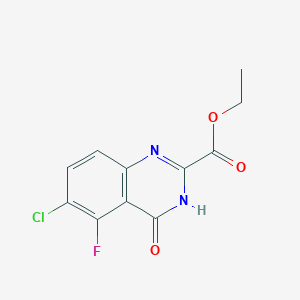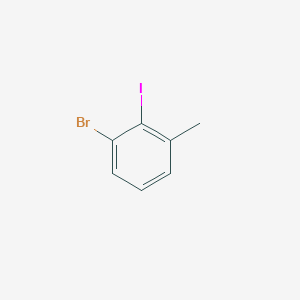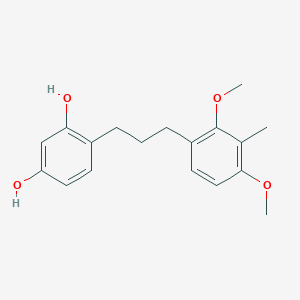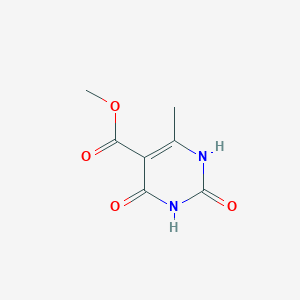
2-Bromohypoxanthine
概要
説明
2-Bromohypoxanthine is a brominated derivative of hypoxanthine, which is a naturally occurring purine base. It is structurally related to other purine derivatives such as adenine and xanthine. The presence of a bromine atom in its structure makes it a potential candidate for various chemical and biological studies, including its interaction with enzymes and potential use in synthesis of complex molecules.
Synthesis Analysis
The synthesis of brominated purines, such as this compound, often involves reactions with alkyl halides under basic conditions. For instance, 3-methylhypoxanthine has been reacted with various alkyl halides to yield dialkylated purines, which suggests that similar methods could be applied to synthesize this compound derivatives . The synthesis of malonganenone J, a marine natural product, was achieved by selective N-7 alkylation of 3-methylhypoxanthine with geranylgeranyl bromide, demonstrating the synthetic utility of brominated hypoxanthine derivatives .
Molecular Structure Analysis
The molecular structure of brominated hypoxanthine derivatives has been studied using X-ray diffraction methods. For example, 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine form a 1:1 hydrogen-bonded complex in the crystalline state. The adenine and hypoxanthine bases form a planar complex, joined by two hydrogen bonds, which could be indicative of the interactions that this compound might engage in .
Chemical Reactions Analysis
Brominated hypoxanthine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. The study of 8-bromoxanthine, a close analog of this compound, as an inhibitor of xanthine oxidase, reveals that such compounds can interact with the active site of enzymes, affecting their function . This interaction suggests that this compound could also serve as a probe for studying enzyme-substrate interactions and could be used to modulate enzyme activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The crystalline structure of 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine provides insights into the potential hydrogen bonding and planarity of such molecules . Additionally, the inhibition of xanthine oxidase by 8-bromoxanthine indicates that brominated hypoxanthine derivatives have specific interactions with enzymes, which could be attributed to their physical and chemical properties, such as the ability to bind preferentially to certain forms of the enzyme's active site .
科学的研究の応用
Computational Studies in Drug Discovery
2-Bromohypoxanthine, as a xanthine derivative, has relevance in computational studies for drug discovery, particularly in the context of respiratory diseases and COVID-19. Research has shown that compounds like theophylline (3-methyxanthine), a closely related xanthine derivative, have significant potential in treating COVID-19 through bronchodilatory, immunomodulatory, and antiviral mechanisms. Computational methods in drug discovery, involving network pharmacology and quantitative systems pharmacology approaches, play a crucial role in understanding and predicting the behavior of such compounds against diseases like COVID-19. The potential applications in adjuvant treatments for respiratory diseases, including COVID-19, are a significant area of research for xanthine derivatives like this compound (Montaño et al., 2022).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of xanthine derivatives, including this compound, are critical in the development of new pharmaceuticals. Studies have focused on the synthesis of various xanthine derivatives and their physical-chemical properties. These derivatives are explored for their potential pharmacological effects, such as antiproliferative activity against cancer cell lines, angiogenesis inhibition, and modulation of calcium channel activities. The research on synthetic procedures, like the preparation of 8-ethynylxanthines from 8-bromocaffeine, highlights the scope of this compound in medicinal chemistry (Arsenyan et al., 2020).
Bioactivity and Therapeutic Potential
Methylxanthines, closely related to this compound, exhibit a range of biological activities and have been used in various therapeutic applications. These include bronchodilators for respiratory diseases, coronary dilators, diuretics, and anti-cancer adjuvant treatments. The exploration of bioactivity relationships in methylxanthines helps in understanding the potential applications of this compound in areas like neurodegenerative diseases, cardioprotection, diabetes, and fertility. These insights are pivotal in assessing the broader therapeutic potential of xanthine derivatives (Monteiro et al., 2019).
Safety and Hazards
2-Bromohypoxanthine has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCBJOMYNPZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332242 | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87781-93-9 | |
| Record name | 2-Bromohypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 87781-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromohypoxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromohypoxanthine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


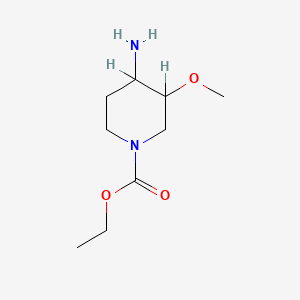
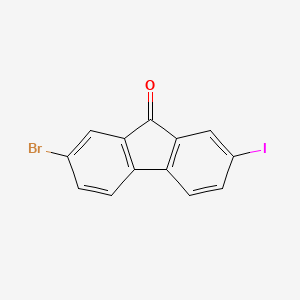
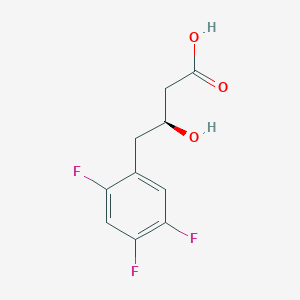
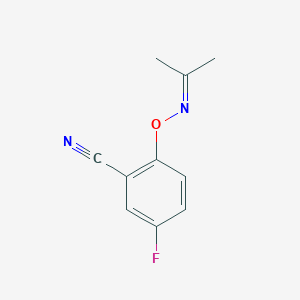
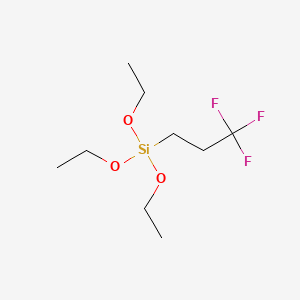
![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)

